boc-Isoleucinol boc-Isoleucinol
Brand Name: Vulcanchem
CAS No.: 106946-74-1
VCID: VC0009806
InChI: InChI=1S/C11H23NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t8-,9+/m0/s1
SMILES: CCC(C)C(CO)NC(=O)OC(C)(C)C
Molecular Formula: C11H23NO3
Molecular Weight: 217.31 g/mol

boc-Isoleucinol

CAS No.: 106946-74-1

VCID: VC0009806

Molecular Formula: C11H23NO3

Molecular Weight: 217.31 g/mol

* For research use only. Not for human or veterinary use.

boc-Isoleucinol - 106946-74-1

Description

Boc-Isoleucinol is not directly defined within the provided search results. However, based on the nomenclature of chemical compounds, it is likely a derivative of isoleucine where the carboxylic acid group (-COOH) is reduced to an alcohol (-CH2OH). Isoleucine is an essential, branched-chain amino acid involved in hemoglobin synthesis, blood sugar regulation, and energy levels . "Boc" refers to a tert-butoxycarbonyl protecting group, commonly used in peptide synthesis to protect the amino group of amino acids . Thus, Boc-Isoleucinol would be isoleucinol with its amino group protected by a Boc group.

A similar compound, Boc-L-isoleucine, also known as N-(tert-Butoxycarbonyl)-L-isoleucine, is a chemical with a molecular formula of C11H21NO4 . It is used in preparing BOC-L-isoleucine hydroxysuccinimide ester and is involved in Boc solid-phase peptide synthesis . Other synonyms include Boc-Ile-OH and N-Boc-L-isoleucine . N-Boc-L-isoleucine hemihydrate is another related compound .

In the context of research, a research assistant's resume should highlight research skills, knowledge of methodologies, and the ability to work independently . A hybrid resume format, combining chronological and functional elements, is often ideal for showcasing both experience and skills . Essential skills include data interpretation and collaborative research techniques .

CAS No. 106946-74-1
Product Name boc-Isoleucinol
Molecular Formula C11H23NO3
Molecular Weight 217.31 g/mol
IUPAC Name tert-butyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate
Standard InChI InChI=1S/C11H23NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t8-,9+/m0/s1
Standard InChIKey BPLDQMXXYMKQPW-DTWKUNHWSA-N
SMILES CCC(C)C(CO)NC(=O)OC(C)(C)C
Canonical SMILES CCC(C)C(CO)NC(=O)OC(C)(C)C
PubChem Compound 14237729
Last Modified Sep 13 2023

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